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Compound of Interest

tert-Butyl (2-aminoethyl)
Compound Name:
(benzyl)carbamate

Cat. No.: B123583

For researchers, scientists, and drug development professionals, a precise understanding of
the spectral characteristics of protected diamines is crucial for synthesis monitoring, quality
control, and structural elucidation. This guide provides a detailed comparison of the spectral
data for three common mono-Boc-protected diamines: N-Boc-1,2-diaminoethane, N-Boc-1,3-
diaminopropane, and N-Boc-1,4-diaminobutane. The information presented is supported by
experimental data and detailed methodologies to aid in the accurate identification and
differentiation of these key synthetic intermediates.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis,
particularly in peptide synthesis and the development of complex nitrogen-containing
molecules. Its stability under a wide range of conditions and the facility of its removal make it
an invaluable tool. This guide focuses on the spectral nuances that arise from varying the
methylene spacer length in mono-Boc-protected diamines.

Data Presentation

The following tables summarize the key quantitative data from *H NMR, 3C NMR, Infrared (IR)
Spectroscopy, and Mass Spectrometry for the three diamine derivatives.

Table 1: *H NMR Spectral Data (CDCls, 400 MHz)
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Chemical Shift (3)

Compound Multiplicity Assignment
Ppm
N-Boc-1,2-
o 5.55 brs -NH-C(=0)
diaminoethane
4.54 brs -NH:z
3.24 d,J=5.2Hz -CH2-NH-Boc
2.86 brs -CH2-NH:2
1.44 s -C(CHs)3
N-Boc-1,3-
o 5.33 brs -NH-C(=0)
diaminopropane[1]
4.95 brs -NH2
3.21 d,J=5.6Hz -CHz2-NH-Boc
2.82 t,J=6.4Hz -CH2-NH:2
1.70 quint, J =6.6 Hz -CH2-CH2-CHa2-
1.43 s -C(CHs)s
N-Boc-1,4-
o 4.89 brs -NH-C(=0)
diaminobutane[1]
3.11 brs -CH2-NH-Boc & -NH2
2.75 t,J=6.4Hz -CH2-NH:z
1.52 m -CH2-CH2-CH2-CH2-
1.44 s -C(CHs3)3
Table 2: 13C NMR Spectral Data (CDClIs, 100 MHz)
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Compound Chemical Shift (6) ppm Assignment
N-Boc-1,2-diaminoethane[1] 156.3 -C=0
79.3 -C(CHs)3

41.8 -CH2-NH-Boc

41.1 -CH2-NH2

28.4 -C(CHs)3

N-Boc-1,3-diaminopropane[1] 156.3 -C=0
79.1 -C(CHs)3

38.4 -CHz2-NH-Boc

37.9 -CHz2-NH:z

31.3 -CH2-CH2-CHa2-

28.5 -C(CHs)3

N-Boc-1,4-diaminobutane[1] 156.1 -C=0
79.1 -C(CHs)3

41.3 -CH2-NH:z

40.3 -CH2-NH-Boc

29.8 -CH2-CH2-CH2-CHz2-

28.5 -CH2-CH2-CH2-CHz2z-

27.4 -C(CHs)3

Table 3: FTIR Spectral Data (Characteristic Peaks)
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V(N-H) str V(C-H) str v(C=0) str 6(N-H) bend
Compound
(cm™?) (cm™?) (cm™?) (cm™?)
N-Boc-1,2-
o ~3350, ~3290 ~2975, ~2870 ~1690 ~1520
diaminoethane
N-Boc-1,3-
o ~3360, ~3290 ~2940, ~2860 ~1690 ~1525
diaminopropane
N-Boc-1,4-
~3350, ~3290 ~2930, ~2855 ~1690 ~1520

diaminobutane

Note: The FTIR data is based on characteristic absorption regions for similar Boc-protected

amines. Specific peak positions

may vary slightly.

Table 4. Mass Spectrometry Data (EIMS)

Compound

Molecular lon [M]* (m/z)

Key Fragment lons (m/z)

103 [M-C4H90]*, 87, 75, 57

N-Boc-1,2-diaminoethane[1] 160 (N.D.)
[CaHo]*, 43
o 118 [M-Ca4Hs]*, 101, 74, 57
N-Boc-1,3-diaminopropane[1] 174 (1)
[CaHo]*
o 132 [M-C4Hs]*, 115, 103, 80,
N-Boc-1,4-diaminobutane[1] 188 (1)

70, 57 [CaHo]*

N.D. = Not Detected

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the mono-Boc-protected diamine was

dissolved in about 0.7 mL of deuterated chloroform (CDCls) containing tetramethylsilane
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(TMS) as an internal standard.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

H NMR Acquisition: A standard proton experiment was performed with a sufficient number of
scans to obtain a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled 13C experiment was conducted to provide a
spectrum with single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample was placed between two sodium
chloride (NaCl) plates. For solid samples, a KBr pellet was prepared.

Instrumentation: FTIR spectra were recorded on a Perkin EImer FT-IR 1600
spectrophotometer.[1]

Data Acquisition: The spectra were acquired over a range of 4000-400 cm~* with a sufficient
number of scans for a high-quality spectrum. A background spectrum was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced directly into the ion source of the mass
spectrometer.

Instrumentation: Electron lonization Mass Spectrometry (EIMS) was performed on an Agilent
Technologies 5975C MS Spectrometer at 70 eV.[1]

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions
were recorded.

Mandatory Visualization
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Caption: Experimental workflow for spectral data acquisition.
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Caption: Logic for spectral data comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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